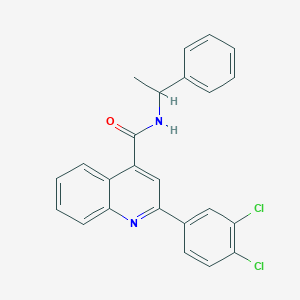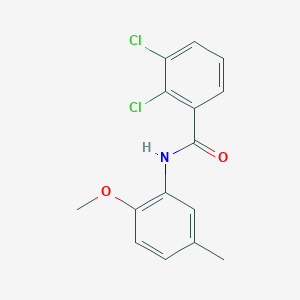![molecular formula C22H28N4O3 B4941111 1-[3-[[3-(4-cyclopentylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone](/img/structure/B4941111.png)
1-[3-[[3-(4-cyclopentylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[[3-(4-cyclopentylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone is a complex organic compound featuring a piperazine ring, a pyrazole ring, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[[3-(4-cyclopentylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions involving suitable precursors.
Linking the pyrazole and piperazine rings: This step often involves the use of coupling agents to form the desired carbonyl linkage.
Attachment of the phenyl group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-[[3-(4-cyclopentylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[3-[[3-(4-cyclopentylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[3-[[3-(4-cyclopentylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[3-[[3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone
- 1-[3-[[3-(4-ethylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone
Uniqueness
1-[3-[[3-(4-cyclopentylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone is unique due to the presence of the cyclopentyl group, which may confer distinct steric and electronic properties, potentially leading to different biological activities compared to its analogs.
Propiedades
IUPAC Name |
1-[3-[[3-(4-cyclopentylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16(27)17-5-4-8-20(13-17)29-15-18-14-21(24-23-18)22(28)26-11-9-25(10-12-26)19-6-2-3-7-19/h4-5,8,13-14,19H,2-3,6-7,9-12,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRJATCQSBPLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CC(=NN2)C(=O)N3CCN(CC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4Z)-4-[(N-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B4941039.png)

![3-[(5-bromo-1-naphthoyl)amino]benzoic acid](/img/structure/B4941058.png)
![1-(3-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4941063.png)

![1-(4-Bromophenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B4941078.png)
![(2,2-dimethylpropyl)methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B4941086.png)
![1-ethyl-N-[(3-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B4941090.png)
![4-[4-(methylsulfanyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4941103.png)
![1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone]](/img/structure/B4941108.png)
![2-[(2-iodobenzoyl)amino]-N-propylbenzamide](/img/structure/B4941113.png)



